molecular formula C16H15N5OS B2731667 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide CAS No. 1251577-05-5

2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide

Cat. No.: B2731667
CAS No.: 1251577-05-5
M. Wt: 325.39
InChI Key: XPOKRJNLEDCITH-UHFFFAOYSA-N
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Description

2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrazole ring fused to a pyrimidine ring, connected via a thioether linkage to an acetamide group substituted with a p-tolyl group. The presence of these functional groups suggests that the compound may exhibit interesting biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Synthesis of the Pyrimidine Ring: The pyrimidine ring is often prepared via the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

    Thioether Linkage Formation: The pyrazole and pyrimidine rings are connected through a thioether linkage, which can be achieved by reacting a halogenated pyrimidine with a thiol-substituted pyrazole.

    Acetamide Formation: The final step involves the acylation of the thioether-linked intermediate with p-tolyl acetic acid chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Key considerations would include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether linkage in the compound can undergo oxidation to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, sulfonic acids, halogenated compounds.

Scientific Research Applications

Chemistry

In chemistry, 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. The presence of the pyrazole and pyrimidine rings suggests that it may interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is studied for its potential therapeutic effects. Its structure suggests that it may exhibit anti-inflammatory, anti-cancer, or antimicrobial activities. Researchers are exploring its mechanism of action and efficacy in preclinical models.

Industry

In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its unique properties make it a versatile compound for various applications.

Mechanism of Action

The mechanism of action of 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets. The pyrazole and pyrimidine rings can bind to active sites of enzymes or receptors, modulating their activity. The thioether linkage and acetamide group may enhance the compound’s binding affinity and specificity. Pathways involved in its mechanism of action include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(phenyl)acetamide: Similar structure but with a phenyl group instead of a p-tolyl group.

    2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide: Similar structure but with a meta-tolyl group instead of a para-tolyl group.

    2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide: Similar structure but with an ortho-tolyl group instead of a para-tolyl group.

Uniqueness

The uniqueness of 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. The para-tolyl group may influence the compound’s lipophilicity, binding affinity, and overall pharmacokinetic properties, making it a valuable compound for further research and development.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(4-methylphenyl)-2-(6-pyrazol-1-ylpyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5OS/c1-12-3-5-13(6-4-12)20-15(22)10-23-16-9-14(17-11-18-16)21-8-2-7-19-21/h2-9,11H,10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPOKRJNLEDCITH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC=NC(=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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